molecular formula C17H13F2N3O2 B4461488 N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide

Cat. No. B4461488
M. Wt: 329.30 g/mol
InChI Key: NRFRPQCRWXMEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide exerts its effects by inhibiting the activity of PARP. PARP is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been found to be a potent inhibitor of PARP, and its mechanism of action has been extensively studied.
Biochemical and physiological effects:
N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been found to have significant biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. Additionally, N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been found to have anti-inflammatory effects, as PARP has been implicated in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of PARP, and its mechanism of action has been extensively studied. Additionally, it has been found to have potential applications in various fields, including cancer therapy and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. Its potency may lead to off-target effects, and its potential toxicity may limit its use in certain experiments.

Future Directions

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has several potential future directions for scientific research. It has shown promising results in cancer therapy and neurodegenerative diseases, and further research is needed to determine its efficacy in these fields. Additionally, its anti-inflammatory effects suggest that it may have potential applications in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide for these potential applications. Finally, the development of more selective PARP inhibitors may lead to improved efficacy and reduced toxicity.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been studied for its potential use in cancer therapy, as cancer cells are more dependent on PARP for DNA repair than normal cells. Additionally, N-(2,6-difluorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)propanamide has been studied for its potential use in treating neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(1-oxophthalazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-10(16(23)21-15-13(18)7-4-8-14(15)19)22-17(24)12-6-3-2-5-11(12)9-20-22/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRPQCRWXMEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1F)F)N2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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